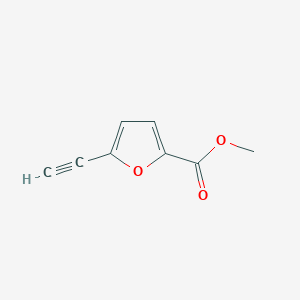
Methyl 5-ethynylfuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-ethynylfuran-2-carboxylate is a chemical compound with the molecular formula C8H6O3 . It has a molecular weight of 150.13 . The compound is stored at a temperature of -10°C and is available in powder form .
Physical And Chemical Properties Analysis
Methyl 5-ethynylfuran-2-carboxylate has a predicted boiling point of 235.1±25.0 °C and a predicted density of 1.19±0.1 g/cm3 .Scientific Research Applications
Anti-Inflammatory Properties
Methyl 5-ethynylfuran-2-carboxylate has been investigated for its anti-inflammatory activities. Researchers have found that it possesses potential in modulating inflammatory responses, making it a promising candidate for drug development in conditions related to inflammation .
Antibacterial Activity
This compound exhibits interesting antibacterial properties. In particular, it has demonstrated significant activity against Staphylococcus aureus (MIC 1.00 µg/mL). Such antibacterial effects make it relevant for combating bacterial infections .
Anticancer Potential
Methyl 5-ethynylfuran-2-carboxylate has been evaluated for its anticancer activity. While further studies are needed, its core structure shows promise in inhibiting cancer cell growth. Researchers continue to explore its potential as an antitumor agent .
Natural Toxin Source
Originally discovered in Curvularia lunata, this compound was reported as a toxin associated with curvularia leaf spot of maize. Understanding its natural occurrence and toxicity can provide insights into plant-pathogen interactions .
Cytotoxicity Assessment
Researchers have assessed the cytotoxicity of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a closely related derivative. Investigating its impact on cell viability and potential therapeutic applications is an ongoing area of interest .
Bioactive Compound from Streptomyces
Methyl 5-ethynylfuran-2-carboxylate was isolated from Streptomyces zerumbet W14. Its presence in this bacterial strain suggests potential bioactivity and highlights the importance of studying natural sources for novel compounds .
properties
IUPAC Name |
methyl 5-ethynylfuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c1-3-6-4-5-7(11-6)8(9)10-2/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRULIDQWOUHHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethynylfuran-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

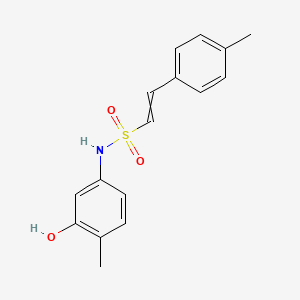
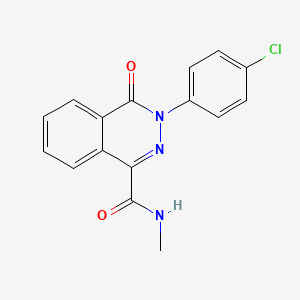

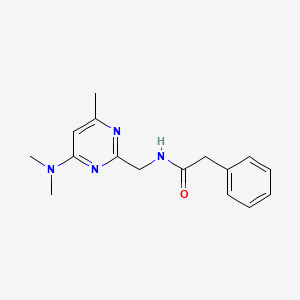
![4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2779391.png)
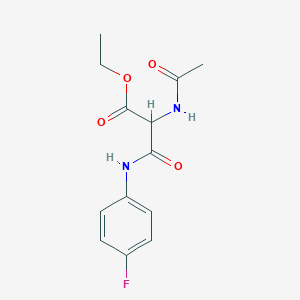
![5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2779393.png)
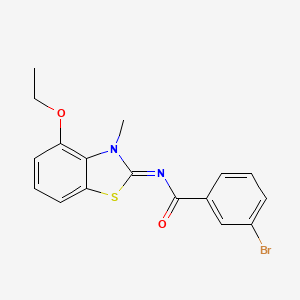

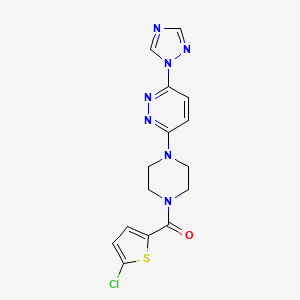

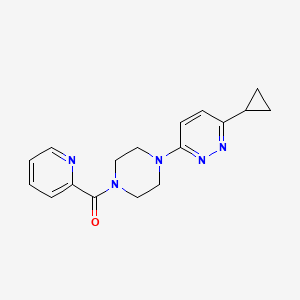
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2779403.png)
![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]triazole](/img/structure/B2779404.png)